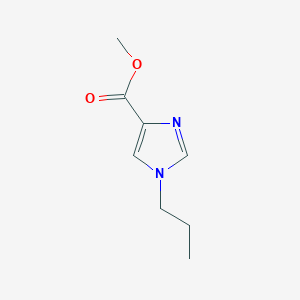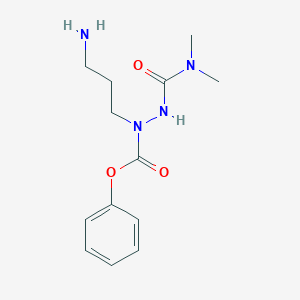
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester, also known as DMAPA-OPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a crucial role in the biosynthesis of polyamines, which are essential for cell growth and proliferation.
Wirkmechanismus
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester inhibits ODC by binding to the active site of the enzyme and preventing the decarboxylation of ornithine to form putrescine, which is the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overexpression has been linked to cancer development. By inhibiting ODC, N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester reduces the levels of polyamines, which leads to the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has been shown to have antitumor effects in various types of cancer, including breast, prostate, and colon cancer. Its inhibition of ODC leads to the reduction of polyamine levels, which results in the inhibition of cell growth and proliferation. N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has several advantages for lab experiments. It is a potent inhibitor of ODC, and its antitumor effects have been demonstrated in vitro and in vivo. It is also relatively stable and can be stored for long periods of time. However, N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has some limitations. It is a toxic compound and must be handled with care. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester. One area of research is the development of more potent and selective inhibitors of ODC. Another area of research is the investigation of the potential use of N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester in combination with other anticancer agents. Additionally, the development of new delivery methods for N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester could improve its efficacy and reduce its toxicity. Finally, the study of the mechanism of action of N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester could lead to the identification of new targets for cancer therapy.
Synthesemethoden
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester can be synthesized through a multistep process that involves the reaction of N-(tert-butoxycarbonyl)-L-ornithine with N,N-dimethylcarbamoyl chloride, followed by the reaction with phenyl chloroformate. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has been extensively studied for its potential applications in cancer research. ODC is overexpressed in many types of cancer, and its inhibition has been shown to have antitumor effects. N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester has been shown to be a potent inhibitor of ODC, and its antitumor effects have been demonstrated in vitro and in vivo.
Eigenschaften
CAS-Nummer |
142181-97-3 |
|---|---|
Produktname |
N(alpha)-(N,N-Dimethylcarbamoyl)-alpha-azaornithine phenyl ester |
Molekularformel |
C13H20N4O3 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
phenyl N-(3-aminopropyl)-N-(dimethylcarbamoylamino)carbamate |
InChI |
InChI=1S/C13H20N4O3/c1-16(2)12(18)15-17(10-6-9-14)13(19)20-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10,14H2,1-2H3,(H,15,18) |
InChI-Schlüssel |
MQOBEEMDFNRXKY-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NN(CCCN)C(=O)OC1=CC=CC=C1 |
Kanonische SMILES |
CN(C)C(=O)NN(CCCN)C(=O)OC1=CC=CC=C1 |
Andere CAS-Nummern |
142181-97-3 |
Synonyme |
N(alpha)-(N,N-dimethylcarbamoyl)-alpha-azaornithine phenyl ester NDCAOP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



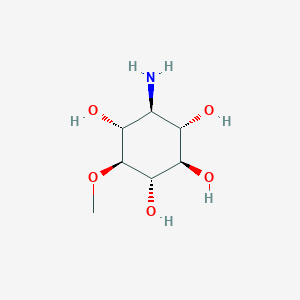
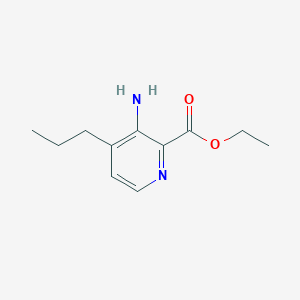
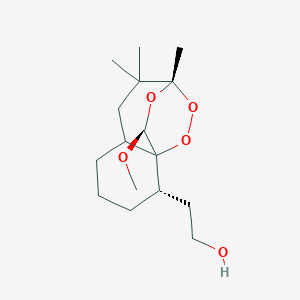
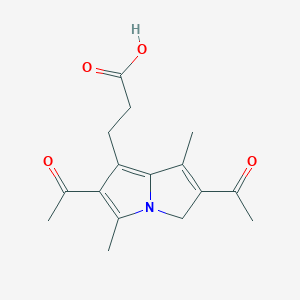
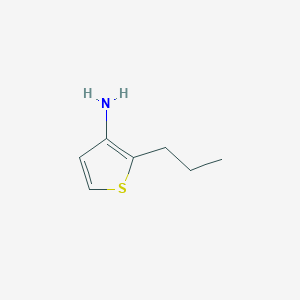
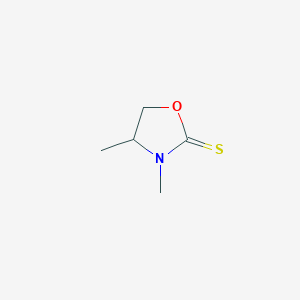
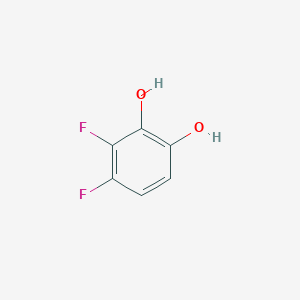
![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
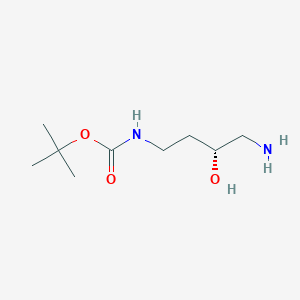
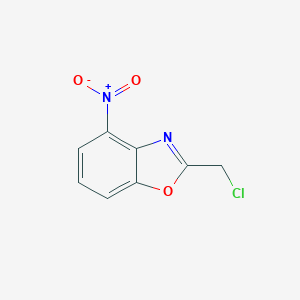
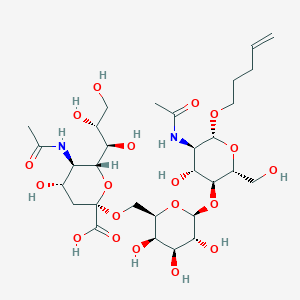
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
